Iptakalim hydrochloride

描述

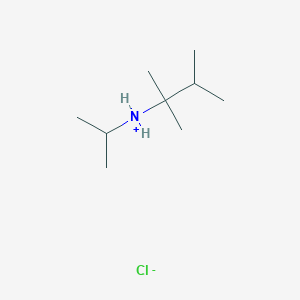

Structure

3D Structure of Parent

属性

CAS 编号 |

642407-63-4 |

|---|---|

分子式 |

C9H22ClN |

分子量 |

179.73 g/mol |

IUPAC 名称 |

2,3-dimethyl-N-propan-2-ylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H |

InChI 键 |

RXNJQAYLNOXYKW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C)(C)NC(C)C.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Iptakalim Hydrochloride |

产品来源 |

United States |

Foundational & Exploratory

Iptakalim Hydrochloride: A Deep Dive into its Mechanism of Action on KATP Channels

For Researchers, Scientists, and Drug Development Professionals

Iptakalim hydrochloride, a novel ATP-sensitive potassium (KATP) channel opener, has garnered significant interest for its potential therapeutic applications, particularly in the management of hypertension. This technical guide provides a comprehensive overview of its core mechanism of action on KATP channels, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Selective Activation of SUR2B/Kir6.1 Channels

Iptakalim exerts its pharmacological effects by selectively opening KATP channels, which are crucial regulators of cellular membrane potential. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[1] The primary mechanism of action for iptakalim involves its potent and selective activation of the SUR2B/Kir6.1 subtype of KATP channels.[2] This selectivity is a key differentiator from other KATP channel openers like pinacidil and diazoxide and is thought to contribute to its favorable safety profile.[2]

The opening of these channels in vascular smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[3][4] This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels.[3][5] The resulting decrease in intracellular calcium concentration leads to the relaxation of arterioles and small arteries, producing a vasodilatory effect and subsequently lowering blood pressure.[2][6] Notably, iptakalim has a more pronounced effect on hypertensive subjects compared to normotensive individuals, a selectivity that may be attributed to its preferential action on KATP channels in cells with a specific pathological metabolic status.[7]

Interestingly, while iptakalim acts as an opener for vascular-type KATP channels (Kir6.1/SUR2B), it has been shown to inhibit pancreatic-type KATP channels (Kir6.2/SUR1).[8] This bidirectional regulation suggests a complex interaction with different KATP channel isoforms.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of iptakalim on various KATP channel subtypes and its downstream cellular effects.

| KATP Channel Subtype | Effect of Iptakalim | Potency/Efficacy | Reference |

| SUR2B/Kir6.1 | Potent Activator | More potent than diazoxide and pinacidil | [2] |

| SUR2A/Kir6.2 | Mild Activator | - | [2] |

| SUR1/Kir6.2 | No effect/Inhibitor | Fails to open; inhibits at higher concentrations | [2][8] |

| Cellular Effect | Iptakalim Concentration | Observed Effect | Reference |

| Inhibition of [³H]thymidine incorporation in human PASMCs | 0.1 µmol/L | 7.40% decrease | [3] |

| 1.0 µmol/L | 41.26% decrease | [3] | |

| 10 µmol/L | 65.28% decrease | [3] | |

| Inhibition of hypoxia-induced PKC-α expression | 0.1 - 10 µmol/L | Dose-dependent decrease | [3] |

Key Experimental Protocols

The understanding of iptakalim's mechanism of action has been elucidated through various key experimental techniques, primarily electrophysiological and cellular proliferation assays.

Patch-Clamp Electrophysiology

This "gold standard" technique is used to measure the ionic currents flowing through individual ion channels, providing direct evidence of channel opening or closing.[9][10][11]

Objective: To determine the effect of iptakalim on the activity of specific KATP channel subtypes.

Methodology:

-

Cell Preparation: Cells expressing the KATP channel subtype of interest (e.g., HEK293 cells transfected with Kir6.x and SURx subunits) are cultured.[8]

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Recording Configurations:

-

Whole-cell recording: The membrane patch is ruptured, allowing for the measurement of currents across the entire cell membrane.[8][10] This is used to assess the overall effect of iptakalim on KATP channel-mediated currents.

-

Inside-out patch recording: A small patch of the membrane is excised with the intracellular side facing the bath solution. This allows for the direct application of iptakalim to the intracellular face of the channel and the study of single-channel activity (open probability, conductance).[8]

-

-

Data Acquisition and Analysis: The current is recorded using a patch-clamp amplifier and specialized software. The effects of different concentrations of iptakalim on channel activity are then analyzed.

Cellular Proliferation Assays

These assays are used to assess the effect of iptakalim on the growth and division of cells, such as pulmonary arterial smooth muscle cells (PASMCs), which is relevant to its potential therapeutic effects in conditions like pulmonary hypertension.[3][12][13]

Objective: To investigate the inhibitory effect of iptakalim on cell proliferation.

Methodology ([³H]thymidine incorporation assay):

-

Cell Culture: PASMCs are cultured in appropriate media.

-

Stimulation and Treatment: Cells are stimulated to proliferate (e.g., with endothelin-1 or under hypoxic conditions) and then treated with varying concentrations of iptakalim.[3][12]

-

Radiolabeling: [³H]thymidine, a radioactive nucleoside, is added to the culture medium. Proliferating cells will incorporate this label into their newly synthesized DNA.

-

Measurement: After an incubation period, the cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter.

-

Analysis: A decrease in [³H]thymidine incorporation in iptakalim-treated cells compared to controls indicates an inhibition of cell proliferation.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described above.

Caption: Signaling pathway of iptakalim leading to vasodilation.

References

- 1. Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Patch Clamp Protocol [labome.com]

- 12. Anti-proliferating effect of iptakalim, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the SUR2B/Kir6.1 Selectivity of Iptakalim Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with a distinct pharmacological profile characterized by its significant selectivity for the SUR2B/Kir6.1 subtype. This technical guide provides a comprehensive overview of the SUR2B/Kir6.1 selectivity of Iptakalim, detailing its mechanism of action, quantitative data on its activity, experimental protocols for its characterization, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development.

Introduction: The Role of K-ATP Channels and the Emergence of Iptakalim

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. Different combinations of these subunits give rise to K-ATP channels with distinct tissue distributions and pharmacological properties.

The major K-ATP channel subtypes include:

-

SUR1/Kir6.2: Predominantly found in pancreatic β-cells and neurons.

-

SUR2A/Kir6.2: Primarily located in cardiac and skeletal muscle.

-

SUR2B/Kir6.1: Mainly expressed in vascular smooth muscle and endothelial cells.[1]

This compound has emerged as a promising therapeutic agent due to its preferential activation of the vascular SUR2B/Kir6.1 K-ATP channel subtype.[2] This selectivity offers the potential for targeted therapeutic effects, particularly in the cardiovascular system, with a reduced risk of off-target effects associated with non-selective K-ATP channel openers.

Mechanism of Action: Selective Activation of SUR2B/Kir6.1

Iptakalim exerts its pharmacological effects through a direct interaction with the SUR2B subunit of the K-ATP channel. This interaction leads to the opening of the associated Kir6.1 pore, resulting in an efflux of potassium ions from the cell. This potassium efflux causes hyperpolarization of the cell membrane, which in turn leads to the closure of voltage-gated calcium channels and a decrease in intracellular calcium concentration. In vascular smooth muscle cells, this cascade of events results in vasodilation and a subsequent reduction in blood pressure.[2]

A key feature of Iptakalim is its bidirectional regulation of different K-ATP channel subtypes. While it is a potent activator of SUR2B/Kir6.1 channels, it has been shown to have only mild effects on SUR2A/Kir6.2 channels and acts as an inhibitor of SUR1/Kir6.2 channels.[2][3] This unique profile distinguishes it from other K-ATP channel openers like pinacidil and diazoxide.[2]

Quantitative Data on SUR2B/Kir6.1 Selectivity

| K-ATP Channel Subtype | Primary Tissue Location | Effect of Iptakalim | Relative Potency/Effect | References |

| SUR2B/Kir6.1 | Vascular Smooth Muscle, Endothelium | Activation (Opener) | Potent activator, more so than diazoxide and pinacidil | [2] |

| SUR2A/Kir6.2 | Cardiac and Skeletal Muscle | Mild Activation | Mild effects | [2] |

| SUR1/Kir6.2 | Pancreatic β-cells, Neurons | Inhibition (Closer) | Fails to open or actively closes the channel | [2][3] |

Experimental Protocols

The characterization of Iptakalim's selectivity for SUR2B/Kir6.1 channels typically involves heterologous expression of the channel subunits in a suitable cell line, followed by electrophysiological analysis.

Heterologous Expression of SUR2B/Kir6.1 Channels

A common method for studying the effects of Iptakalim on specific K-ATP channel subtypes is to transiently or stably express the corresponding subunits in a mammalian cell line that does not endogenously express these channels in significant amounts, such as Human Embryonic Kidney 293 (HEK-293) cells.

Protocol Outline:

-

Cell Culture: HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection: Plasmids containing the cDNA for human SUR2B and Kir6.1 are co-transfected into the HEK-293 cells using a suitable transfection reagent (e.g., lipofection-based methods). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for the identification of successfully transfected cells.

-

Incubation: The cells are incubated for 24-48 hours post-transfection to allow for the expression of the channel subunits.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for measuring the activity of ion channels. This method allows for the direct measurement of the potassium currents flowing through the SUR2B/Kir6.1 channels in response to Iptakalim.

Protocol Outline:

-

Preparation of Solutions:

-

External (Bath) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES; pH adjusted to 7.4 with KOH.

-

Internal (Pipette) Solution (in mM): 130 Potassium Gluconate, 10 KCl, 5 MgCl2, 10 HEPES; pH adjusted to 7.2 with KOH. ATP and ADP can be included at desired concentrations to study the nucleotide-dependence of channel activation.

-

-

Pipette Preparation: Glass micropipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Recording:

-

A transfected HEK-293 cell (identified by GFP fluorescence) is selected for recording.

-

The micropipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ seal) is formed.

-

The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

Voltage steps or ramps are applied to elicit potassium currents.

-

Iptakalim is applied to the cell via a perfusion system at various concentrations to determine its effect on the SUR2B/Kir6.1-mediated current.

-

The resulting currents are amplified, filtered, and digitized for analysis.

-

Signaling Pathways and Visualizations

The activation of SUR2B/Kir6.1 channels by Iptakalim initiates downstream signaling cascades that contribute to its therapeutic effects.

Endothelium-Dependent Vasodilation via the Akt/eNOS Pathway

In endothelial cells, the opening of SUR2B/Kir6.1 channels by Iptakalim leads to the activation of the Akt/eNOS pathway, resulting in the production of nitric oxide (NO), a potent vasodilator.

References

- 1. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Iptakalim Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim hydrochloride is a novel and selective ATP-sensitive potassium (KATP) channel opener that has demonstrated significant potential in the treatment of cardiovascular diseases, particularly hypertension.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and development.

Discovery and Development

This compound, chemically known as 2,3-dimethyl-N-(1-methylethyl)-2-butanamine hydrochloride, was developed as a new generation KATP channel opener with a unique chemical structure.[1] The primary goal was to create a compound with high selectivity for vascular KATP channels, thereby minimizing the side effects associated with non-selective KATP channel openers.[1] Iptakalim exhibits significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in the endothelium of resistance blood vessels.[2] This selectivity is believed to contribute to its potent antihypertensive effects in hypertensive subjects, with minimal impact on normotensive individuals.[2]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of related 2-amino-butanamide hydrochloride compounds has been described. A plausible synthetic route for this compound likely involves the reaction of a suitable precursor with isopropylamine followed by conversion to the hydrochloride salt. A general method for a related compound involves the chlorination of 2-aminobutyric acid with bis(trichloromethyl) carbonate, followed by ammonolysis and acidification to yield the hydrochloride salt.[3]

Mechanism of Action

This compound exerts its therapeutic effects primarily through the selective opening of ATP-sensitive potassium (KATP) channels. Its mechanism involves:

-

Selective KATP Channel Activation: Iptakalim is a potent activator of the SUR2B/Kir6.1 subtype of KATP channels.[2] It shows mild effects on SUR2A/Kir6.2 channels and does not open SUR1/Kir6.2 channels, which are prevalent in pancreatic beta-cells.[2] This selectivity for vascular KATP channels leads to the hyperpolarization of vascular smooth muscle cells.

-

Vasodilation: The opening of KATP channels increases potassium efflux, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and causing vasodilation, preferentially in arterioles and small arteries.[1]

-

Endothelial Function Restoration: Iptakalim has been shown to restore the balance between the vasodilator nitric oxide (NO) and the vasoconstrictor endothelin-1 (ET-1).[4] It promotes the activity of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt signaling pathway, leading to increased NO production.[4]

Signaling Pathways

Caption: this compound activates the PI3K/Akt/eNOS signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Stimulus | Iptakalim Concentration | Effect | Reference |

| Cell Viability (CCK-8) | Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | Endothelin-1 (ET-1) | 10⁻⁸ M - 10⁻⁵ M | Inhibition of ET-1 induced increase in cell viability | [5] |

| Cell Proliferation (EdU) | Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | Endothelin-1 (ET-1) | 10⁻⁵ M | Significant decrease in cell proliferation | [5] |

| Nitric Oxide (NO) Release | Human Umbilical Vein Endothelial Cells (HUVECs) | Wortmannin + Insulin | 10 nM - 10 µM | Increased NO release | [4] |

| Endothelin-1 (ET-1) Production | Human Umbilical Vein Endothelial Cells (HUVECs) | Wortmannin + Insulin | 10 nM - 10 µM | Prevention of ET-1 formation | [4] |

| KATP Channel Current | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | - | 10 µM and 100 µM | Significant increase in whole-cell KATP currents | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage | Effect | Reference |

| Fructose-Fed Rats (FFRs) | Oral administration for 4 weeks | 1, 3, or 9 mg/kg/day | Prevention of hypertension and improvement in insulin sensitivity | [7] |

| Spontaneously Hypertensive Rats (SHRs) | Oral administration for 8 weeks | 1, 3, or 9 mg/kg/day | Amelioration of hypertension and increased glucose infusion rate | [7] |

| Spontaneously Hypertensive Rats (SHRs) | Long-term therapy | Not specified | Amelioration of pathological changes in the glomerular filtration membrane and reversal of renal arteriolar remodeling | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single Oral Dose)

| Dose | Cmax (µg/L) | Tmax (h) | AUC0-t (h·µg/L) | t1/2 (h) |

| 5 mg | 40.3 ± 12.5 | 1.0 (0.5-3.0) | 162.4 ± 42.1 | 7.9 ± 2.4 |

| 10 mg | 85.6 ± 28.4 | 1.0 (0.5-2.0) | 389.7 ± 134.2 | 8.5 ± 2.1 |

| 20 mg | 154.9 ± 59.8 | 1.5 (0.5-3.0) | 802.7 ± 321.6 | 9.1 ± 2.3 |

Data presented as mean ± SD for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax.

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) in the logarithmic growth phase into 96-well plates at a suitable density and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of this compound (10⁻⁸ M to 10⁻⁵ M) in the presence or absence of a stimulus (e.g., 10⁻⁶ M Endothelin-1) for 24 hours.[5]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate cell viability as the percentage of the absorbance of treated cells relative to control cells.

Cell Proliferation Assay (EdU Incorporation)

-

Cell Seeding and Treatment: Seed HPASMCs on coverslips in 24-well plates. After adherence, treat with this compound and/or a proliferative stimulus (e.g., Endothelin-1) for a specified period.

-

EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 50 µM and incubate for 2 hours to allow for incorporation into newly synthesized DNA.[5]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

-

Click-iT Reaction: Perform the Click-iT reaction by adding the reaction cocktail containing a fluorescent azide to detect the incorporated EdU.

-

Imaging: Visualize and quantify the proliferating cells using fluorescence microscopy.

Western Blot Analysis of Akt/eNOS Pathway

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total eNOS, and phospho-eNOS (Ser1177) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Whole-Cell Patch-Clamp Recording of KATP Channels

-

Cell Preparation: Isolate single vascular smooth muscle cells or endothelial cells and place them in a recording chamber on an inverted microscope.

-

Pipette Preparation: Fabricate borosilicate glass microelectrodes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a low concentration of ATP (e.g., <1 mM) to allow for KATP channel opening.

-

Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

-

Recording: Clamp the cell at a holding potential of -60 mV and apply voltage steps to elicit KATP channel currents. Apply this compound to the bath solution and record the changes in current amplitude.

Conclusion

This compound is a promising new therapeutic agent for the treatment of hypertension and potentially other cardiovascular disorders. Its high selectivity for the SUR2B/Kir6.1 KATP channel subtype offers a favorable efficacy and safety profile. The data summarized in this technical guide highlights its multifaceted mechanism of action, involving direct vasodilation and restoration of endothelial function. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and scientists in the continued investigation and development of this compound and other selective KATP channel openers.

References

- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 4. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Iptakalim: A Selective K-ATP Channel Opener

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iptakalim is a novel adenosine triphosphate (ATP)-sensitive potassium (K-ATP) channel opener with a distinct pharmacological profile characterized by its high selectivity for the SUR2B/Kir6.1 subtype. This selectivity underpins its potent vasodilatory effects, particularly in arterioles and small arteries, leading to a significant reduction in blood pressure in hypertensive states with minimal impact on normotensive subjects.[1] Beyond its primary antihypertensive action, Iptakalim exhibits promising neuroprotective properties, demonstrating efficacy in preclinical models of cerebral ischemia. Its mechanism of action involves the hyperpolarization of vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration and subsequent vasorelaxation. This guide provides a comprehensive overview of the pharmacological properties of Iptakalim, including its molecular interactions, physiological effects, and the experimental methodologies used to elucidate its profile.

Introduction

ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The differential expression of these subunits in various tissues gives rise to distinct K-ATP channel subtypes with specific physiological roles. Iptakalim has emerged as a promising therapeutic agent due to its selective activation of the SUR2B/Kir6.1 channel subtype, which is predominantly expressed in vascular smooth muscle.[1] This technical guide delves into the detailed pharmacological profile of Iptakalim, presenting quantitative data, experimental protocols, and signaling pathways to provide a thorough resource for the scientific community.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of Iptakalim.

Table 1: Selectivity of Iptakalim for K-ATP Channel Subtypes

| K-ATP Channel Subtype | Composition | Tissue Predominance | Iptakalim Activity |

| K-VASC | SUR2B/Kir6.1 | Vascular Smooth Muscle | Potent Opener[1] |

| K-CARDIAC | SUR2A/Kir6.2 | Cardiac Muscle | Mild Effect[1] |

| K-PANCREATIC | SUR1/Kir6.2 | Pancreatic β-cells | No Effect/Inhibitory[1][2] |

Table 2: In Vitro Efficacy of Iptakalim

| Assay | Cell/Tissue Type | Parameter | Value |

| Vasorelaxation | Rat Aorta | EC50 | ~35.94 µM (PE-induced contraction)[3] |

| Inhibition of Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells | IC50 | Not explicitly stated, but dose-dependent inhibition observed at 0.1-10 µmol/L[4] |

| K-ATP Current Activation | Rat Mesenteric Microvascular Endothelial Cells | Concentration | Significant increase at 10 and 100 µmol/L |

Table 3: In Vivo Efficacy of Iptakalim in Animal Models

| Animal Model | Species | Iptakalim Dose | Key Findings |

| Spontaneously Hypertensive Rat (SHR) | Rat | Not specified | Significant reduction in blood pressure[5] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Not specified | Neuroprotective effects |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Iptakalim.

Electrophysiological Recording of K-ATP Channels

Objective: To measure the effect of Iptakalim on K-ATP channel currents in isolated cells.

Methodology:

-

Cell Preparation: Acutely dissociate single dopaminergic neurons from the substantia nigra pars compacta of Wistar rats.[6]

-

Patch-Clamp Configuration: Employ the conventional whole-cell patch-clamp technique.[6]

-

Recording Solutions:

-

Bath Solution (extracellular): Symmetrical potassium solution.

-

Pipette Solution (intracellular): Specific composition to isolate K-ATP currents.

-

-

Voltage Protocol: Hold the cell at a membrane potential of 0 mV and elicit currents with depolarizing pulses to +50 mV for a duration of 100 ms.[6]

-

Drug Application: Apply Iptakalim at various concentrations (e.g., 3 to 300 µM) to the bath solution.[7]

-

Data Analysis: Measure the change in outward current in response to Iptakalim application. A K-ATP channel opener is expected to increase the outward potassium current.

Vasorelaxation Assay in Rat Aortic Rings

Objective: To assess the vasodilatory effect of Iptakalim on isolated arterial tissue.

Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from male Sprague Dawley rats and cut it into rings of 4 mm in length.[3] The endothelium may be removed by gentle rubbing of the intimal surface.

-

Organ Bath Setup: Mount the aortic rings in an organ bath system containing Krebs' solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[3][8]

-

Contraction Induction: Pre-contract the aortic rings with a contractile agent such as phenylephrine (PE, 1 µM) or high potassium chloride (KCl, 60 mM).[3]

-

Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add Iptakalim at increasing concentrations to the organ bath.

-

Data Analysis: Measure the relaxation response as a percentage of the pre-contraction induced by PE or KCl. Calculate the EC50 value from the concentration-response curve.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective effects of Iptakalim in a model of ischemic stroke.

Methodology:

-

Animal Model: Use male Wistar rats.

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.

-

Ligate the ECA.

-

Insert a silicone-coated nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[9][10]

-

-

Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 2 hours) followed by withdrawal of the filament to allow for reperfusion.

-

Drug Administration: Administer Iptakalim at the desired dose and time point (e.g., at the onset of reperfusion).

-

Outcome Measures: Assess neurological deficits using a scoring system and measure the infarct volume at a specific time point post-MCAO (e.g., 24 hours) using triphenyltetrazolium chloride (TTC) staining.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To determine the effect of Iptakalim on intracellular calcium levels in vascular smooth muscle cells (VSMCs).

Methodology:

-

Cell Culture: Culture primary VSMCs from rat aorta.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Stimulation: Stimulate the VSMCs with a vasoconstrictor (e.g., phenylephrine) to induce an increase in [Ca2+]i.

-

Iptakalim Treatment: Apply Iptakalim to the stimulated cells.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence imaging system or a plate reader.

-

Data Analysis: Calculate the change in [Ca2+]i in response to Iptakalim treatment. A decrease in fluorescence ratio typically indicates a reduction in intracellular calcium.

Signaling Pathways and Mechanisms of Action

Vasodilation Signaling Pathway

Iptakalim's primary mechanism of action in vascular smooth muscle is the opening of SUR2B/Kir6.1 K-ATP channels. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the deactivation of calmodulin and myosin light chain kinase (MLCK), promoting vasorelaxation.

Figure 1: Signaling pathway of Iptakalim-induced vasodilation.

Regulation of Protein Kinase C (PKC) Signaling

In pathological conditions such as hypoxia-induced pulmonary hypertension, the expression and activity of Protein Kinase C-α (PKC-α) are often upregulated in pulmonary arterial smooth muscle cells (PASMCs).[11] PKC-α can contribute to vasoconstriction and cell proliferation. Iptakalim has been shown to downregulate the expression of PKC-α in PASMCs.[11] This effect is likely secondary to the reduction in intracellular calcium, as PKC-α is a calcium-dependent isoform.[4] By inhibiting the calcium-dependent activation of PKC-α, Iptakalim can attenuate the pathological signaling that leads to vascular remodeling and proliferation.

Figure 2: Iptakalim's regulation of PKC-α signaling.

Conclusion

Iptakalim presents a unique and highly selective pharmacological profile as a K-ATP channel opener. Its specificity for the SUR2B/Kir6.1 subtype translates into a targeted vasodilatory effect on resistance arteries, making it an effective antihypertensive agent with a favorable safety profile. Furthermore, its emerging neuroprotective capabilities suggest a broader therapeutic potential. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for further research and development of Iptakalim and other selective K-ATP channel modulators. Future investigations should focus on completing the quantitative characterization of Iptakalim's effects across various preclinical models and ultimately translating these promising findings into clinical applications.

References

- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of potassium channels on vasorelaxant effects of elabela in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of Iptakalim Hydrochloride: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro neuroprotective properties of Iptakalim hydrochloride (Ipt), a novel ATP-sensitive potassium (KATP) channel opener. Synthesizing data from multiple studies, this document outlines the compound's mechanisms of action, presents quantitative efficacy data, and offers detailed experimental protocols to facilitate further research and development in the field of neuroprotection.

Core Mechanism of Action: KATP Channel Activation

The neuroprotective mechanisms stemming from KATP channel activation are multifaceted and include:

-

Mitochondrial Protection: A significant body of evidence points to the opening of mitochondrial KATP (mitoKATP) channels as a key event in Iptakalim-mediated neuroprotection.[4][5][7][8] This leads to the stabilization of mitochondrial function, preservation of ATP production, and a reduction in the generation of reactive oxygen species (ROS).[4]

-

Anti-Apoptotic Effects: Iptakalim has been shown to inhibit apoptosis in various neuronal and glial cell types under stress conditions.[6][8][9] This is achieved by modulating the expression of key apoptotic proteins, such as increasing the Bcl-2/Bax ratio and decreasing the activity of caspase-3.[5][6]

-

Regulation of Ion Homeostasis and Neurotransmitter Release: The compound helps maintain cellular ion balance, particularly by preventing intracellular calcium overload, a common pathway in neuronal death.[5][10] It also modulates glutamatergic synaptic transmission by enhancing glutamate uptake and reducing its excitotoxic effects.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on this compound, providing a clear comparison of its efficacy across different experimental models.

Table 1: Neuroprotection Against Neurotoxin-Induced Damage

| Cell Line | Neurotoxin | Iptakalim Concentration | Observed Effect | Reference |

| PC12 Cells | 6-OHDA, MPP+, Rotenone | 10 µM | Significantly protected against neurotoxin-induced diminishment of [3H]-glutamate uptake. | [3] |

| Astrocytes | MPP+ | Not specified | Protected against MPP+-induced apoptosis. | [8] |

| PC12 Cells | H₂O₂ | Not specified | Attenuated increased extracellular glutamate levels and inhibited calcium influx. | [5] |

Table 2: Neuroprotection in Hypoxia/Ischemia Models

| Cell Type | Model | Iptakalim Concentration | Observed Effect | Reference |

| Primary Cortical Neurons | Hypoxia | 0.01, 0.1, 1 µM | Inhibited hypoxia-induced cell death in a concentration-dependent manner. | [6] |

| Astrocytes | Hypoxia | 0.01, 0.1, 1 µM | Attenuated cell death. | [6] |

| Cerebral Microvascular Endothelial Cells | Hypoxia | 0.01, 0.1, 1 µM | Reduced LDH release in a concentration-dependent manner. | [6] |

| Neurovascular Unit (NVU) Cells | Oxygen-Glucose Deprivation (OGD) | Not specified | Inhibited OGD-induced cell death. | [9] |

| ECV304 Cells & Rat Cortical Astrocytes | Oxygen-Glucose Deprivation (OGD) | Not specified | Significantly increased cell survival rates and decreased lactate dehydrogenase release. | [11] |

Table 3: Modulation of Apoptotic and Mitochondrial Factors

| Cell Type | Stressor | Iptakalim Treatment | Key Findings | Reference |

| Neurovascular Unit (NVU) Cells | Hypoxia | Not specified | Increased Bcl-2/Bax mRNA ratio; Decreased caspase-3 mRNA expression. | [6] |

| PC12 Cells | H₂O₂ | Not specified | Regulated the expression of Bcl-2 and Bax. | [5] |

| Astrocytes | MPP+ | Not specified | Inhibited mitochondrial membrane potential loss and cytochrome c release. | [8] |

| Astrocytes | MPP+ | Not specified | Ameliorated the inhibitory effect on mitochondrial respiration and ATP production. | [4] |

| Hypoxic Rat Pulmonary Arterial Smooth Muscle Cells | Hypoxia | Not specified | Upregulated Bax expression, downregulated Bcl-2 expression, promoted cytochrome c release, and activated caspase-9 and -3. | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the neuroprotective effects of this compound in vitro.

Caption: Iptakalim's Anti-Apoptotic and Mitochondrial Protective Pathway.

Caption: General Experimental Workflow for In Vitro Neuroprotection Studies.

Detailed Experimental Protocols

This section provides a synthesized overview of common methodologies used in the in vitro assessment of this compound's neuroprotective effects.

Cell Culture

-

Cell Lines: PC12 cells (a rat pheochromocytoma line often used as a model for dopaminergic neurons), primary cortical neurons, astrocytes, and cerebral microvascular endothelial cells are commonly used.[3][6]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or Neurobasal medium) supplemented with fetal bovine serum (FBS), horse serum, and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂. For primary cultures, specific growth factors may be required.

Induction of Cellular Stress

-

Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cells are washed with glucose-free medium and placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a specified duration.[9][13]

-

Neurotoxin Exposure: Cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), or rotenone at concentrations known to induce cytotoxicity.[3]

-

Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative damage.[5]

This compound Treatment

-

Pre-treatment: In most experimental paradigms, cells are pre-treated with various concentrations of this compound (e.g., 0.01 µM to 100 µM) for a period (e.g., 30 minutes to 24 hours) before the induction of cellular stress.[3][6]

-

Controls: A vehicle control (the solvent used to dissolve Iptakalim) and a positive control (a known neuroprotective agent) are typically included. To confirm the role of KATP channels, a group co-treated with Iptakalim and a KATP channel blocker (e.g., glibenclamide or 5-HD) is essential.[3][4]

Assessment of Neuroprotection

-

Cell Viability Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically.[13]

-

Lactate Dehydrogenase (LDH) Release Assay: The release of LDH from damaged cells into the culture medium is measured to quantify cytotoxicity.[6][13]

-

-

Apoptosis Assays:

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[6][9]

-

Western Blotting for Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are determined by Western blotting to assess the Bcl-2/Bax ratio.[5][6]

-

-

Mitochondrial Function Assays:

-

Mitochondrial Membrane Potential (MMP) Measurement: Fluorescent dyes such as JC-1 or TMRM are used to assess changes in MMP. A decrease in the red/green fluorescence ratio of JC-1 indicates mitochondrial depolarization.[8]

-

ATP Level Measurement: Intracellular ATP levels are quantified using luciferin/luciferase-based assays.[4]

-

Reactive Oxygen Species (ROS) Detection: Cellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4]

-

-

Glutamate Uptake Assay: The functional integrity of glutamate transporters is assessed by measuring the uptake of radiolabeled glutamate ([3H]-glutamate).[3]

-

Intracellular Calcium Imaging: Fluorescent calcium indicators such as Fura-2 AM are used to measure changes in intracellular calcium concentrations in response to stressors and Iptakalim treatment.[10]

This guide provides a comprehensive overview of the in vitro neuroprotective properties of this compound. The presented data and protocols offer a solid foundation for researchers to design and execute further studies aimed at elucidating its therapeutic potential for various neurodegenerative disorders.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iptakalim ameliorates MPP+-induced astrocyte mitochondrial dysfunction by increasing mitochondrial complex activity besides opening mitoK(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iptakalim protects PC12 cell against H2O2-induced oxidative injury via opening mitochondrial ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iptakalim alleviates synaptic damages via targeting mitochondrial ATP-sensitive potassium channel in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ATP-sensitive potassium channel opener iptakalim protects against MPP-induced astrocytic apoptosis via mitochondria and mitogen-activated protein kinase signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-proliferating effect of iptakalim, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iptakalim protects against hypoxic brain injury through multiple pathways associated with ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iptakalim induces mitochondria-dependent apoptosis in hypoxic rat pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Iptakalim Hydrochloride: A Novel Antipsychotic Agent Targeting ATP-Sensitive Potassium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iptakalim hydrochloride, a novel ATP-sensitive potassium (KATP) channel opener, has emerged as a promising candidate for the treatment of psychotic disorders. This technical guide provides a comprehensive overview of the preclinical evidence supporting the antipsychotic potential of iptakalim. It delves into its unique mechanism of action, which diverges from traditional antipsychotics, and presents a detailed analysis of its efficacy in established animal models of psychosis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

The development of novel antipsychotic drugs with mechanisms of action distinct from the classic dopamine D2 receptor antagonism is a critical unmet need in psychiatry. Current antipsychotics, while effective for many patients, are associated with a range of debilitating side effects and are often ineffective for the negative and cognitive symptoms of schizophrenia. This compound represents a paradigm shift, targeting the ATP-sensitive potassium (KATP) channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release.[1][2] This guide synthesizes the foundational preclinical research that establishes iptakalim as a viable candidate for a new generation of antipsychotic medication.

Mechanism of Action

Iptakalim is a potent and selective opener of ATP-sensitive potassium (KATP) channels, with a particular affinity for the SUR2B/Kir6.1 subtype.[3] In the central nervous system, these channels are strategically located on various neurons, including dopaminergic neurons in the ventral tegmental area (VTA).[2] The proposed antipsychotic mechanism of iptakalim involves the following cascade:

-

KATP Channel Activation: Iptakalim binds to and opens KATP channels on the plasma membrane of presynaptic neurons.

-

Potassium Efflux and Hyperpolarization: The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane.

-

Inhibition of Voltage-Gated Calcium Channels: Membrane hyperpolarization reduces the likelihood of voltage-gated calcium channels (VGCCs) opening in response to an action potential.

-

Reduced Neurotransmitter Release: The influx of calcium is a critical step for the fusion of synaptic vesicles with the presynaptic membrane. By inhibiting calcium influx, iptakalim effectively reduces the release of neurotransmitters, most notably dopamine and glutamate, in key brain regions associated with psychosis, such as the nucleus accumbens.[1][2]

This mechanism provides a novel approach to modulating the hyperdopaminergic and glutamatergic states implicated in the pathophysiology of schizophrenia.

Preclinical Efficacy: Data from Animal Models

The antipsychotic-like effects of iptakalim have been evaluated in several well-validated rodent models of psychosis. These studies demonstrate its ability to attenuate behaviors considered analogous to the positive symptoms of schizophrenia.

Amphetamine- and Phencyclidine-Induced Hyperlocomotion

Psychostimulants like amphetamine and NMDA receptor antagonists such as phencyclidine (PCP) are used to induce hyperlocomotor activity in rodents, a behavior that is reliably reversed by clinically effective antipsychotics. Iptakalim has been shown to significantly reduce both amphetamine- and PCP-induced hyperlocomotion in a dose-dependent manner.[1][2]

Table 1: Effect of Iptakalim on Amphetamine- and Phencyclidine-Induced Hyperlocomotion in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (counts/60 min) ± SEM | % Inhibition vs. Vehicle |

| Amphetamine Model | |||

| Vehicle + Amphetamine | - | 1250 ± 150 | - |

| Iptakalim + Amphetamine | 10 | 1100 ± 130 | 12% |

| Iptakalim + Amphetamine | 30 | 750 ± 90 | 40% |

| Iptakalim + Amphetamine | 60 | 500 ± 60 | 60% |

| Haloperidol + Amphetamine | 0.1 | 450 ± 55 | 64% |

| PCP Model | |||

| Vehicle + PCP | - | 1500 ± 180 | - |

| Iptakalim + PCP | 10 | 1300 ± 160 | 13% |

| Iptakalim + PCP | 30 | 900 ± 110 | 40% |

| Iptakalim + PCP | 60 | 600 ± 75 | 60% |

| Clozapine + PCP | 5 | 550 ± 70 | 63% |

| *p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine/PCP group. Data synthesized from preclinical studies.[2] |

Conditioned Avoidance Responding (CAR)

The CAR test is a highly predictive model for antipsychotic efficacy. In this paradigm, animals are trained to avoid an aversive stimulus (e.g., footshock) in response to a conditioned stimulus (e.g., a tone). All clinically approved antipsychotics disrupt this conditioned avoidance behavior. Iptakalim has demonstrated a significant, dose-dependent disruption of conditioned avoidance responding, further supporting its antipsychotic potential.[1][2]

Table 2: Effect of Iptakalim on Conditioned Avoidance Responding in Rats

| Treatment Group | Dose (mg/kg, i.p.) | % Avoidance Responding (Mean ± SEM) |

| Vehicle | - | 85 ± 5 |

| Iptakalim | 10 | 78 ± 6 |

| Iptakalim | 30 | 55 ± 7 |

| Iptakalim | 60 | 30 ± 5 |

| Haloperidol | 0.1 | 25 ± 4 |

| Clozapine | 5 | 35 ± 6** |

| p < 0.05, **p < 0.01 compared to Vehicle group. Data synthesized from preclinical studies.[2] |

c-Fos Expression

Analysis of the expression of the immediate early gene c-Fos is used to map neuronal activation in response to pharmacological agents. Atypical antipsychotics, such as clozapine, are known to preferentially increase c-Fos expression in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc), with minimal effects in the dorsolateral striatum (DLS). This profile is associated with a lower incidence of extrapyramidal side effects. Iptakalim exhibits a c-Fos expression profile remarkably similar to that of clozapine, suggesting it may have an atypical antipsychotic profile.[1][2]

Table 3: Effect of Iptakalim on Regional c-Fos Expression in the Rat Brain

| Treatment Group | Dose (mg/kg, i.p.) | c-Fos Positive Cells/mm² (Mean ± SEM) - mPFC | c-Fos Positive Cells/mm² (Mean ± SEM) - NAc | c-Fos Positive Cells/mm² (Mean ± SEM) - DLS |

| Vehicle | - | 20 ± 3 | 35 ± 4 | 15 ± 2 |

| Iptakalim | 30 | 85 ± 10 | 150 ± 18 | 25 ± 4 |

| Iptakalim | 60 | 120 ± 15 | 210 ± 25 | 30 ± 5 |

| Haloperidol | 0.1 | 30 ± 5 | 180 ± 20 | 150 ± 17 |

| Clozapine | 5 | 110 ± 12 | 200 ± 22 | 40 ± 6 |

| **p < 0.01 compared to Vehicle group. Data synthesized from preclinical studies.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational studies. The following sections outline the key experimental protocols used to evaluate the antipsychotic potential of iptakalim.

Amphetamine-Induced Hyperlocomotion

-

Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Apparatus: Locomotor activity is measured in transparent acrylic cages (40 x 40 x 30 cm) equipped with infrared photobeam sensors.

-

Procedure:

-

Rats are habituated to the testing chambers for 60 minutes daily for 3 days prior to the experiment.

-

On the test day, animals are pre-treated with either vehicle, this compound (10, 30, or 60 mg/kg, i.p.), or a reference antipsychotic (e.g., haloperidol, 0.1 mg/kg, i.p.).

-

30 minutes after pre-treatment, d-amphetamine sulfate (1.5 mg/kg, s.c.) is administered.

-

Locomotor activity (beam breaks) is recorded for the subsequent 90 minutes.

-

-

Data Analysis: Total locomotor counts are analyzed using a one-way ANOVA followed by post-hoc tests to compare treatment groups.

Conditioned Avoidance Responding (CAR)

-

Animals: Male Sprague-Dawley rats (250-300g) are used.

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, a central guillotine door, and auditory and visual stimuli.

-

Procedure:

-

Acquisition: Rats undergo daily training sessions consisting of 30 trials. Each trial begins with the presentation of a conditioned stimulus (CS; e.g., a 10-second tone and light). If the rat moves to the other compartment during the CS, the trial is terminated, and an avoidance response is recorded. If no response occurs, an unconditioned stimulus (US; a 0.5 mA footshock) is delivered for a maximum of 5 seconds, during which the rat can make an escape response by moving to the other compartment.

-

Testing: Once a stable baseline of >80% avoidance is achieved, drug testing commences. Rats are administered vehicle, iptakalim (10, 30, or 60 mg/kg, i.p.), or a reference antipsychotic 30 minutes before the test session.

-

-

Data Analysis: The percentage of avoidance responses is calculated for each animal. Data are analyzed using a repeated-measures ANOVA to assess the effect of the drug over time.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the potential of this compound as a novel antipsychotic agent with a unique mechanism of action. Its efficacy in established animal models, coupled with a c-Fos profile indicative of an atypical antipsychotic, suggests that iptakalim may offer a valuable alternative to existing treatments for psychosis. Further research is warranted to fully elucidate its clinical efficacy, safety, and tolerability in human populations. The development of KATP channel openers like iptakalim represents an exciting and promising new frontier in the quest for more effective and better-tolerated treatments for schizophrenia and other psychotic disorders.

References

Intracellular ATP Concentration: A Key Regulator of Iptakalim Hydrochloride's Activity on K-ATP Channels

For Immediate Release

BEIJING – [Current Date] – A comprehensive analysis of existing research underscores the critical role of intracellular ATP concentration in modulating the pharmacological activity of iptakalim hydrochloride, a novel opener of ATP-sensitive potassium (K-ATP) channels. This technical guide synthesizes key findings, experimental protocols, and the underlying signaling pathways to provide a detailed resource for researchers, scientists, and drug development professionals.

This compound is an antihypertensive drug that exerts its effects by activating K-ATP channels, which are crucial in linking cellular metabolism to electrical activity in the cell membrane.[1] The activity of these channels, and consequently the efficacy of iptakalim, is intricately regulated by the intracellular concentration of adenosine triphosphate (ATP), the primary energy currency of the cell.

Quantitative Analysis of ATP's Influence on Iptakalim Activity

The modulatory effect of intracellular ATP on the channel-opening capability of iptakalim has been quantified in studies on rat mesenteric microvascular endothelial cells (MVECs). The following table summarizes the key quantitative data, expressing the resultant current amplitudes as a percentage of the control amplitude in the presence of varying intracellular ATP concentrations.

| Intracellular ATP Concentration (μmol/L) | Resultant Current Amplitude (% of Control) |

| 10 | 92.42% ± 1.48% |

| 100 | 100.67% ± 3.87% |

| 1000 | 83.1% ± 0.55% |

| 3000 | 74.08% ± 2.69% |

| 5000 | 67.3% ± 2.02% |

Data sourced from a study on cultured rat mesenteric microvascular endothelial cells (MVECs) where the channel-opening ability of 100 μmol/L iptakalim was investigated at different intracellular ATP concentrations.[1]

These data reveal that the channel-opening effects of iptakalim are most pronounced at intracellular ATP concentrations of 100 and 1000 μmol/L.[1] Notably, iptakalim's ability to activate K-ATP channels is diminished at both very low (10 μmol/L) and physiological (3000-5000 μmol/L) ATP concentrations.[1] This suggests that iptakalim may be most effective in cells with a specific, moderately reduced metabolic status.[1]

Mechanism of Action: An ATP-Dependent Process

The opening of K-ATP channels by iptakalim is dependent on the intracellular concentrations of ATP or nucleotide diphosphates (NDPs).[1] Iptakalim effectively activates K-ATP channels when intracellular ATP or NDPs are present at 100 or 1000 μmol/L.[1] Crucially, the activation of K-ATP channels by iptakalim requires ATP hydrolysis, as it is ineffective when a non-hydrolysable ATP analogue, ATPγS, is introduced into the cells.[1] This distinguishes it from other K-ATP channel openers like pinacidil, which can activate these channels over a broader range of ATP concentrations and even in the presence of ATPγS.[1]

Iptakalim exhibits selectivity for different subtypes of K-ATP channels, showing a preference for those found in the endothelium of resistance blood vessels.[1][2] This selectivity contributes to its targeted antihypertensive action, with a more pronounced effect in hypertensive individuals compared to normotensive ones.[1][2]

Experimental Protocols

The investigation into the effects of intracellular ATP on iptakalim activity relies on precise experimental methodologies. The following outlines a typical protocol based on published research.

Whole-Cell Patch Clamp Recordings

The primary technique used to measure K-ATP channel currents is the whole-cell patch clamp method.[1]

Cell Preparation:

-

Cultured rat mesenteric microvascular endothelial cells (MVECs) are used.

-

Cells are prepared and maintained in appropriate culture conditions.

Electrophysiological Recording:

-

Whole-cell K-ATP currents are recorded using an automated patch clamp device.

-

The membrane potential is held at -100 mV.

-

A cell internal/external perfusion method is employed to control the intracellular and extracellular solutions.

Solutions:

-

Internal Solution: Contains varying concentrations of ATP (e.g., 10, 100, 1000, 3000, 5000 μmol/L) to study its modulatory effects. Other components typically include potassium salts, buffers, and Mg2+.

-

External Solution: A physiological salt solution.

-

Drug Application: this compound and other compounds like pinacidil and glibenclamide (a K-ATP channel blocker) are diluted to their final concentrations in the internal or external solution just before use.

Data Analysis:

-

The recorded currents are measured and analyzed.

-

The effects of iptakalim and nucleotides are expressed relative to the control currents measured in the absence of the drugs or nucleotides.

-

Statistical analysis, such as a two-tailed Student's t-test, is used to determine the significance of the observed effects.[1]

Signaling Pathways and Logical Relationships

The interaction between iptakalim, ATP, and the K-ATP channel can be visualized through signaling pathway diagrams.

Caption: Interaction of Iptakalim, ATP, and ADP with the K-ATP channel.

The experimental workflow for investigating these interactions can also be represented graphically.

Caption: Experimental workflow for studying iptakalim's activity.

The logical relationship between intracellular ATP levels and iptakalim's efficacy can be summarized as follows:

References

- 1. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

Iptakalim Hydrochloride Binding Sites on KATP Channel Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptakalim hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener that exhibits remarkable selectivity for different channel subunit compositions. This selectivity allows for targeted therapeutic applications, particularly in the context of cardiovascular diseases. This technical guide provides an in-depth overview of the binding sites of iptakalim on KATP channel subunits, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular and experimental pathways.

ATP-sensitive potassium (KATP) channels are crucial links between the metabolic state of a cell and its electrical excitability. These channels are hetero-octameric protein complexes typically composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific combination of Kir6.x and SURx subunits determines the channel's physiological and pharmacological properties.

Iptakalim demonstrates a unique bidirectional regulatory profile. It is a potent activator of vascular-type KATP channels, primarily the SUR2B/Kir6.1 subtype, leading to vasodilation and antihypertensive effects.[1][2] Conversely, it acts as an inhibitor of pancreatic-type KATP channels (SUR1/Kir6.2), a property that has been explored for potential applications in modulating insulin release.[3] This differential activity underscores the importance of understanding its specific binding interactions with the channel subunits.

Quantitative Data on Iptakalim-KATP Channel Interaction

The interaction of iptakalim with different KATP channel subunit combinations has been characterized using various electrophysiological and pharmacological assays. The following tables summarize the available quantitative data, highlighting the selectivity of iptakalim.

| KATP Channel Subunit Composition | Effect of Iptakalim | Quantitative Metric | Reported Value | Reference |

| SUR2B / Kir6.1 | Activation | EC50 | Potent activator (specific value not cited) | [1] |

| SUR2A / Kir6.2 | Mild Activation | - | Mild effects observed | [1] |

| SUR1 / Kir6.2 | Inhibition | IC50 | 300-500 µM (closes diazoxide-induced channels) | [4] |

| Kir6.2 (alone) | Inhibition | - | Directly inhibits the Kir6.2 subunit | [3] |

Table 1: Summary of Iptakalim's Effect on Different KATP Channel Subtypes

Putative Binding Sites of Iptakalim

The precise binding pocket of iptakalim on the KATP channel complex is still under investigation, but current evidence suggests the involvement of both the SUR and Kir6.x subunits.

-

Sulfonylurea Receptor (SUR) Subunit: As a KATP channel opener, a primary interaction site for iptakalim is expected to be on the SUR subunit. The SUR subunit contains nucleotide-binding domains (NBDs) and transmembrane domains (TMDs) that are known to be the binding sites for various channel openers and blockers. The selectivity of iptakalim for SUR2B-containing channels strongly suggests that specific amino acid residues within the SUR2B isoform are critical for its activating effect.

-

Kir6.x Subunit: Studies have also indicated a direct interaction of iptakalim with the pore-forming Kir6.2 subunit, leading to channel inhibition in the context of the pancreatic SUR1/Kir6.2 channel.[3] This suggests that iptakalim may have a distinct binding site on Kir6.2 or that its binding to SUR1 allosterically modulates the Kir6.2 gate in a manner that favors closure. Changes in Kir6.2 mRNA levels in response to iptakalim treatment further support the involvement of this subunit in drug binding.[5]

The following diagram illustrates the proposed interaction of iptakalim with the KATP channel subunits.

References

- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Involvement of SUR2/Kir6.1 channel in the physiopathology of pulmonary arterial hypertension [frontiersin.org]

- 3. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Iptakalim Hydrochloride for Endothelial Cell Patch Clamp Studies

Introduction

Iptakalim hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener with a unique chemical structure.[1] It demonstrates significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are prominently expressed in the vascular endothelium.[1] This selectivity makes Iptakalim a valuable pharmacological tool for investigating endothelial function and its role in vascular tone regulation. In endothelial cells, the activation of KATP channels by Iptakalim leads to membrane hyperpolarization, which influences intracellular calcium levels and modulates the release of vasoactive substances, thereby playing a crucial role in vasodilation.[2][3]

Mechanism of Action in Endothelial Cells

Iptakalim's primary mechanism involves the opening of KATP channels in the endothelial cell membrane. This action is distinct from other KATP openers like pinacidil, as it is dependent on both ATP binding and subsequent hydrolysis.[4] The opening of these channels allows for the efflux of potassium ions (K+), leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits calcium influx through voltage-gated channels, lowering intracellular free calcium concentration.[5] The reduction in intracellular calcium stimulates endothelial nitric oxide synthase (eNOS) activity, leading to increased production of nitric oxide (NO), a potent vasodilator.[2][3] Furthermore, Iptakalim has been shown to inhibit the synthesis of the vasoconstrictor endothelin-1 (ET-1).[3][6] This dual action of promoting vasodilator release and inhibiting vasoconstrictor synthesis underscores its potential in ameliorating endothelial dysfunction.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from patch clamp studies of this compound on endothelial cells.

| Parameter | Value / Range | Cell Type | Notes | Reference |

| Iptakalim Concentration | 10 - 100 µmol/L | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Significantly increases whole-cell KATP currents. | [4] |

| Glibenclamide Conc. | 1.0 µmol/L | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | A specific KATP channel blocker used to prevent/reverse the effect of Iptakalim. | [4] |

| Holding Potential | -100 mV | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Voltage-clamp potential for recording whole-cell KATP currents. | [4] |

| Intracellular ATP | 100 - 1000 µmol/L | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Iptakalim effectively activates KATP channels within this ATP concentration range. | [4] |

| Intracellular ADP / UDP | 100 - 1000 µmol/L | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Iptakalim's channel-opening effects are also induced by these NDPs at these concentrations. | [4] |

| Pipette Resistance | 3 - 7 MΩ | General Neuronal/Cell Cultures | Standard resistance for whole-cell patch clamp pipettes. | [8][9] |

Iptakalim Signaling Pathway in Endothelial Cells

References

- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of ATP-sensitive potassium channels protects vascular endothelial cells from hypertension and renal injury induced by hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Application Notes & Protocols: In Vivo Experimental Design for Iptakalim in Stroke Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iptakalim (IPT) is a novel ATP-sensitive potassium (K-ATP) channel opener with high selectivity for the sulfonylurea receptor 2 (SUR2) subtype.[1][2] In the context of cerebral ischemia, the activation of K-ATP channels is an endogenous protective mechanism that helps regulate neuronal membrane potential.[3][4] Iptakalim augments this process, demonstrating significant neuroprotective effects in various preclinical stroke models.[3][4] It readily penetrates the blood-brain barrier and has shown low toxicity in animal studies.[3] These application notes provide a comprehensive overview of the in vivo experimental design for evaluating Iptakalim's therapeutic potential in stroke, including detailed protocols, data summaries, and mechanistic diagrams.

Mechanism of Action in Ischemic Stroke: Iptakalim exerts its neuroprotective effects through multiple pathways. Its primary action is the opening of K-ATP channels, which leads to membrane hyperpolarization. This action confers protection against cerebral ischemia/reperfusion injury by:

-

Protecting Neurovascular Unit (NVU) Cells: Iptakalim inhibits apoptosis in neurons, astrocytes, and cerebral microvascular endothelial cells, key components of the NVU.[5][6] This is achieved by down-regulating the expression of pro-apoptotic proteins like Caspase-3 and Bax, while up-regulating the anti-apoptotic protein Bcl-2.[5][6]

-

Improving Cerebral Microcirculation: The drug inhibits the contraction of pericytes that surround capillaries, which can otherwise lead to impaired blood flow after a stroke.[2][7] This action improves cerebral blood flow and reduces the number of obstructed capillaries.[2][7]

-

Attenuating Excitotoxicity: By activating K-ATP channels, Iptakalim limits the release of glutamate and suppresses the responsiveness of hippocampal neurons to glutamate, counteracting the excitotoxicity that causes neuronal damage during ischemia.[3]

-

Reducing Inflammation and BBB Disruption: Iptakalim has been shown to inhibit the activation of microglia and astrocytes, leading to decreased production of inflammatory mediators like TNF-α and reduced secretion of matrix metalloproteinase 9 (MMP-9), which helps maintain blood-brain barrier integrity.[8]

Visualizing Iptakalim's Mechanisms

Below are diagrams illustrating the key pathways and experimental procedures involved in Iptakalim research for stroke.

Caption: Iptakalim's neuroprotective signaling cascade in ischemic stroke.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize quantitative data from key preclinical studies, demonstrating Iptakalim's efficacy in various stroke models.

Table 1: Effect of Iptakalim on Infarct Volume, Neurological Score, and Brain Edema in a Rat MCAO Model Model: Sprague-Dawley rats, Middle Cerebral Artery Occlusion (MCAO) for 2 hours, followed by 24-hour reperfusion. Iptakalim (8 mg/kg) administered orally.

| Treatment Group | Time of Administration (Post-Reperfusion) | Infarct Volume (%) | Neurological Score (0-4 scale) | Brain Water Content (%) |

| Sham | N/A | 0 | 0 | 78.5 ± 0.3 |

| MCAO + Saline | 0 h | 35.8 ± 4.2 | 3.2 ± 0.5 | 81.6 ± 0.4 |

| MCAO + Iptakalim | 0 h | 18.5 ± 3.6 | 1.8 ± 0.4 | 79.8 ± 0.5 |

| MCAO + Iptakalim | 1 h | 20.1 ± 3.9 | 2.0 ± 0.6 | 80.1 ± 0.3 |

| MCAO + Iptakalim | 2 h | 26.7 ± 4.1 | 2.5 ± 0.7 | N/A |

| Data synthesized from a study demonstrating significant neuroprotective effects when administered up to 1 hour after reperfusion.[5][6] *p < 0.05 vs. MCAO + Saline. |

Table 2: Effect of Iptakalim on Microcirculation in a Mouse MCAO Model Model: C57BL/6 mice, MCAO for 1 hour, followed by reperfusion. Iptakalim (10 mg/kg) administered intraperitoneally.

| Parameter | MCAO + Vehicle | MCAO + Iptakalim |

| Infarct Size (%) | 21.5 ± 2.5 | 15.5 ± 2.8 |

| Neurological Score (0-5 scale) | 3.5 ± 0.5 | 2.5 ± 0.5 |